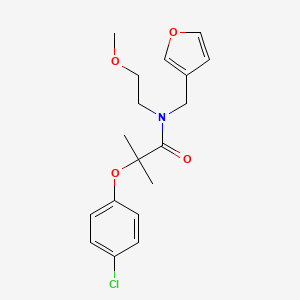

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

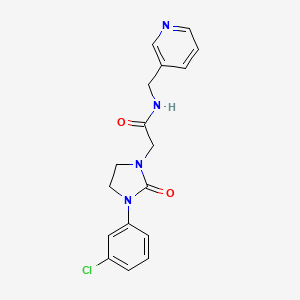

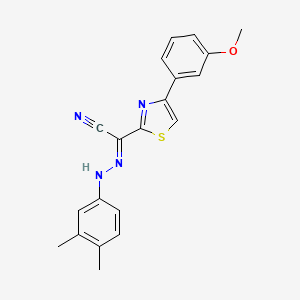

“4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate” is a chemical compound with the molecular formula C22H14ClFO3 . It is also known as “4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 2-fluorobenzoate” or "Benzoic acid, 2-fluoro-, 4-[3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]phenyl ester" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one was achieved using an eco-friendly catalyst and a green chemistry approach . The reaction involved the condensation of 3-acetyl coumarin with 4-chloro benzaldehyde through Claisen–Schmidt condensation .Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid moiety, a fluorobenzenecarboxylate moiety, and a chlorophenylacryloyl moiety . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 380.8 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Aplicaciones Científicas De Investigación

Drug Delivery Systems

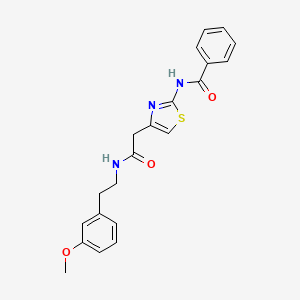

Research indicates the use of polymers involving 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate and related compounds in the development of drug delivery systems. Hydrogels prepared from 2-hydroxyethyl acrylate and 2-hydroxypropyl methacrylate monomers using related crosslinkers demonstrated controlled drug release rates influenced by factors such as crosslinking density, drug loading percentage, monomer type, and medium pH (Arun & Reddy, 2005). Similar studies on porous hydrogels formed by copolymerizing 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate with acrylate-based crosslinkers revealed the significant role of monomer, crosslinker percentage, drug-loading percentage, and pH in controlling drug release (Arun & Reddy, 2005).

Crystallographic Studies

The compound’s crystal structure, including intermolecular interactions and molecular conformation, has been analyzed through X-ray diffraction studies. This research provides valuable insights into the compound's structural aspects, which are crucial for understanding its interactions and reactivity in various applications (Mahawer, Singh, & Agarwal, 2013).

Pharmacological Evaluation

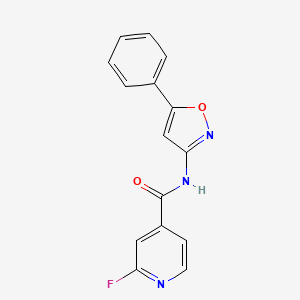

Certain derivatives of the compound have been synthesized and evaluated for their pharmacological properties, such as antimicrobial activity. These studies contribute to the exploration of the compound's potential in developing new therapeutic agents (Kumar, Kumar, & Khan, 2020).

Spectroscopic Characterization and Reactivity Studies

Research involving spectroscopic characterization and reactivity studies of acrylonitrile derivatives, including those related to this compound, provides deep insights into their structural and electronic properties. Such studies are vital for understanding the compound's behavior in various chemical environments and its potential applications in material science and organic electronics (Percino, Chapela, Pérez-Gutiérrez, Cerón, & Soriano, 2011).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate' involves the reaction of 3-(3-chlorophenyl)acrylic acid with 4-aminophenyl 2-fluorobenzenecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "3-(3-chlorophenyl)acrylic acid", "4-aminophenyl 2-fluorobenzenecarboxylate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "acetic anhydride" ], "Reaction": [ "Step 1: 3-(3-chlorophenyl)acrylic acid is dissolved in a dry solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added to the reaction mixture as coupling agent and catalyst, respectively.", "Step 3: The resulting mixture is stirred at room temperature for several hours to allow for the formation of the intermediate.", "Step 4: 4-aminophenyl 2-fluorobenzenecarboxylate is added to the reaction mixture and stirred for several hours to allow for the coupling reaction to occur.", "Step 5: The reaction mixture is then treated with acetic anhydride to form the final product, 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate.", "Step 6: The product is isolated by filtration and purified by recrystallization or column chromatography." ] } | |

Número CAS |

298216-00-9 |

Fórmula molecular |

C22H14ClFO3 |

Peso molecular |

380.8 g/mol |

Nombre IUPAC |

[4-[3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2-fluorobenzoate |

InChI |

InChI=1S/C22H14ClFO3/c23-17-5-3-4-15(14-17)8-13-21(25)16-9-11-18(12-10-16)27-22(26)19-6-1-2-7-20(19)24/h1-14H |

Clave InChI |

CLLQEIKPJKNIFV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl)F |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2451817.png)

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2451829.png)

![4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2451830.png)

![1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2451831.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2451833.png)

![1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2451836.png)